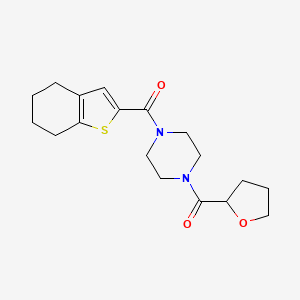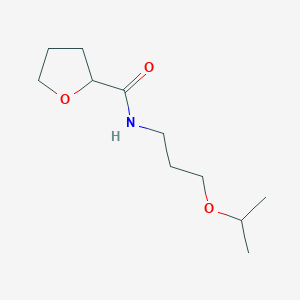![molecular formula C16H17ClN2O3S B4182582 2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4182582.png)
2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide
説明
2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 11-7082 and is a synthetic small molecule inhibitor of NF-kappaB activation.
科学的研究の応用
2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and pancreatic cancer cells. Additionally, it has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Another area where 2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide has shown promise is in the treatment of inflammatory diseases. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models of inflammatory diseases, including arthritis and colitis.
作用機序
The mechanism of action of 2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide is primarily through the inhibition of NF-kappaB activation. NF-kappaB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and immune response. Inhibition of NF-kappaB activation by 2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide leads to the downregulation of various pro-inflammatory cytokines and chemokines, which results in the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including IKK, JNK, and p38 MAPK. It has also been shown to induce apoptosis in cancer cells and sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the primary advantages of 2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide for lab experiments is its specificity for NF-kappaB inhibition. This compound has been shown to selectively inhibit NF-kappaB activation without affecting other signaling pathways. Additionally, it has been found to have low toxicity and is well-tolerated in animal models.
One of the limitations of 2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide for lab experiments is its solubility in water. This compound is poorly soluble in water, which can make it difficult to administer in animal models. Additionally, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research and development of 2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide. One area of research is the development of more potent and selective NF-kappaB inhibitors. Additionally, there is a need for the development of more water-soluble and bioavailable formulations of this compound for use in animal models and clinical trials.
Another area of research is the investigation of the potential applications of 2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide in other fields, such as neurodegenerative diseases and cardiovascular diseases. It has been suggested that this compound may have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have antiplatelet activity, which may make it useful in the prevention of thrombosis and cardiovascular diseases.
Conclusion
2-{[2-(2-chloro-5-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide is a synthetic small molecule inhibitor of NF-kappaB activation that has shown promise in various fields of scientific research. It has been extensively studied for its potential applications in cancer research and the treatment of inflammatory diseases. The mechanism of action of this compound is primarily through the inhibition of NF-kappaB activation, which leads to the downregulation of pro-inflammatory cytokines and chemokines. While there are some limitations to the use of this compound in lab experiments, there are several future directions for the research and development of more potent and selective NF-kappaB inhibitors and the investigation of potential applications in other fields.
特性
IUPAC Name |
2-[2-(2-chloro-5-methylphenoxy)butanoylamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-3-12(22-13-8-9(2)4-5-11(13)17)15(21)19-16-10(14(18)20)6-7-23-16/h4-8,12H,3H2,1-2H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZEVVXCUZKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CS1)C(=O)N)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(3-chloro-4-fluorophenoxy)acetyl]amino}-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4182509.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4182515.png)
![3-({[4-(4-chlorophenoxy)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4182523.png)
![2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4182533.png)
![3,5-dimethyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide](/img/structure/B4182550.png)
![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B4182554.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182561.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4182568.png)
![methyl 4-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4182576.png)

![6-nitro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4182580.png)


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4182587.png)